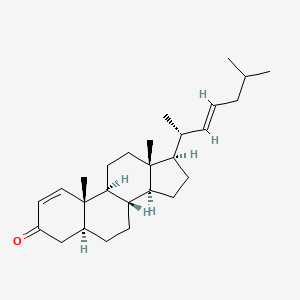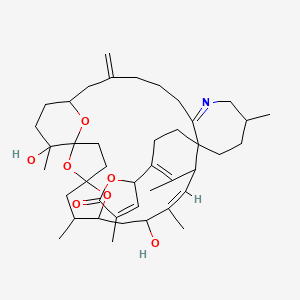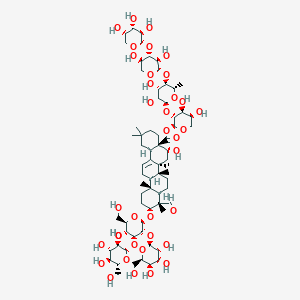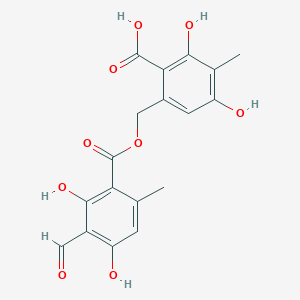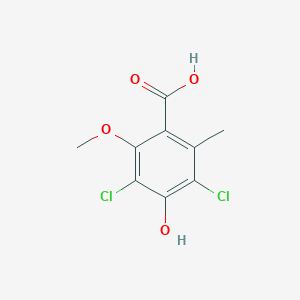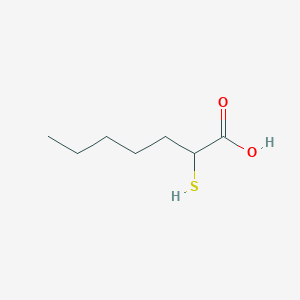
(2,3,7,8,12,13,17,18-octaethylporphyrinato-kappa(4)N(21),N(22),N(23),N(24))platinum(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum(II) octaethylporphyrin is a platinum(II) porphyrin compound having eight ethyl substituents in the 2-, 3-, 7-, 8-, 12-, 13-, 17- and 18-positions. It has a role as a fluorochrome.
Aplicaciones Científicas De Investigación
Photophysical Properties
The absorption and emission spectroscopic properties of this compound (referred to as PtOEP) have been studied in various environments, including liquid solutions and doped films. These properties are significantly altered by the concentration and the type of solvents used. For instance, strong ligating solvents influence the photophysical behavior of PtOEP through axial ligation to the central metal ion. In high concentrations, PtOEP shows ground state aggregation and excimer formation in certain polymer hosts (Nifiatis et al., 2011).
Luminescence under Magnetic Fields
Magnetic circularly polarized luminescence (MCPL) and photoluminescence (PL) spectra of PtOEP have been recorded under external magnetic fields. The study demonstrated that the MCPL signs of PtOEP could be controlled by changing the external magnetic field geometries. This reveals the potential for PtOEP in applications requiring controlled luminescence properties (Matsudaira et al., 2021).
Near-Infrared Photoluminescence
PtOEP demonstrates unique near-infrared photoluminescence when aggregated in films. This aggregation-induced emission feature, located around 1.65 eV, is significant for potential applications in optoelectronic devices and sensors (Dienel et al., 2004).
Application in Polymer Light-Emitting Diodes
The compound has been studied as a dopant in polymer light-emitting diodes (LEDs). Its ability to transfer energy efficiently in these systems highlights its potential in the development of advanced light-emitting materials and devices (Higgins et al., 2002).
Propiedades
Fórmula molecular |
C36H44N4Pt |
|---|---|
Peso molecular |
727.8 g/mol |
Nombre IUPAC |
2,3,7,8,12,13,17,18-octaethylporphyrin;platinum |
InChI |
InChI=1S/C36H44N4.Pt/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3; |
Clave InChI |
KETXQNLMOUVTQB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=NC1=CC3=NC(=CC4=NC(=CC5=NC(=C2)C(=C5CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Pt] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


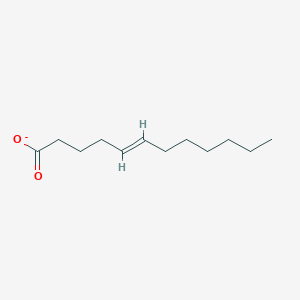

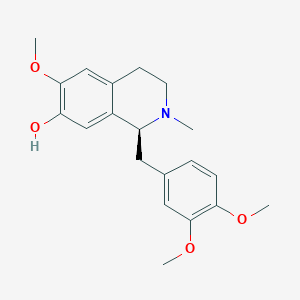
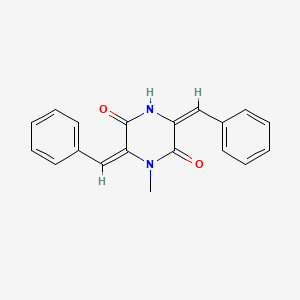
![5-[[4-(4-Acetylphenyl)-1-piperazinyl]sulfonyl]-1,3-dihydroindol-2-one](/img/structure/B1259170.png)
![(2S,3R,4R)-4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B1259172.png)
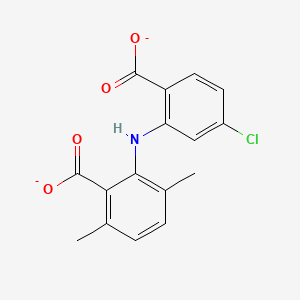
![(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B1259175.png)
